1-(1-((2-(2-Fluorobenzoyl)cyclopropyl)methyl)-4-piperidino)-2-benzimidazolinone
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Overview
Description
1-(1-((2-(2-Fluorobenzoyl)cyclopropyl)methyl)-4-piperidino)-2-benzimidazolinone is a complex organic compound that features a unique combination of functional groups, including a benzimidazolinone core, a piperidine ring, and a fluorobenzoyl-substituted cyclopropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((2-(2-Fluorobenzoyl)cyclopropyl)methyl)-4-piperidino)-2-benzimidazolinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzimidazolinone core: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the piperidine ring: The benzimidazolinone intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution reactions.
Attachment of the cyclopropyl group: The cyclopropyl group is introduced via cyclopropanation reactions, which can be catalyzed by transition metals such as palladium or rhodium.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1-((2-(2-Fluorobenzoyl)cyclopropyl)methyl)-4-piperidino)-2-benzimidazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazolinone derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of specific substituents.
Scientific Research Applications
1-(1-((2-(2-Fluorobenzoyl)cyclopropyl)methyl)-4-piperidino)-2-benzimidazolinone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Industry: It is explored for its potential use in industrial applications, including as a catalyst or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1-((2-(2-Fluorobenzoyl)cyclopropyl)methyl)-4-piperidino)-2-benzimidazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.
Comparison with Similar Compounds
Similar Compounds
1-(1-((2-Benzoyl)cyclopropyl)methyl)-4-piperidino)-2-benzimidazolinone: Similar structure but lacks the fluorine atom, which may affect its reactivity and biological activity.
1-(1-((2-(2-Chlorobenzoyl)cyclopropyl)methyl)-4-piperidino)-2-benzimidazolinone:
1-(1-((2-(2-Methylbenzoyl)cyclopropyl)methyl)-4-piperidino)-2-benzimidazolinone: The presence of a methyl group instead of fluorine can result in different steric and electronic effects.
Uniqueness
The presence of the fluorobenzoyl group in 1-(1-((2-(2-Fluorobenzoyl)cyclopropyl)methyl)-4-piperidino)-2-benzimidazolinone imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
69353-34-0 |
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Molecular Formula |
C23H24FN3O2 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
3-[1-[[2-(2-fluorobenzoyl)cyclopropyl]methyl]piperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C23H24FN3O2/c24-19-6-2-1-5-17(19)22(28)18-13-15(18)14-26-11-9-16(10-12-26)27-21-8-4-3-7-20(21)25-23(27)29/h1-8,15-16,18H,9-14H2,(H,25,29) |
InChI Key |
GOBZPUMZSQDHGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CC4CC4C(=O)C5=CC=CC=C5F |
Origin of Product |
United States |
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